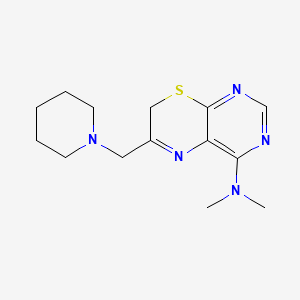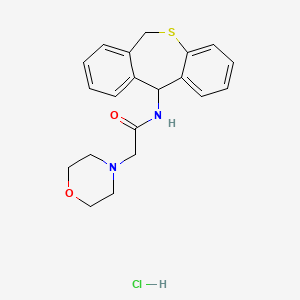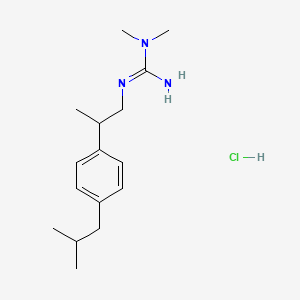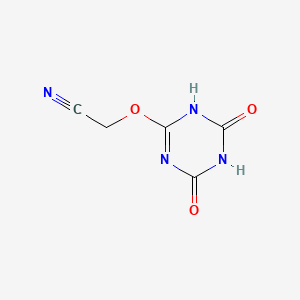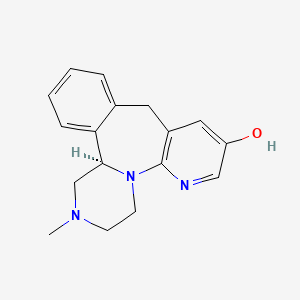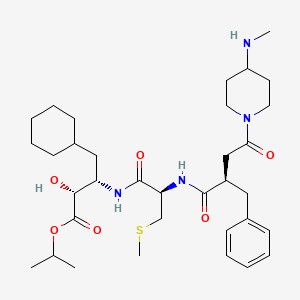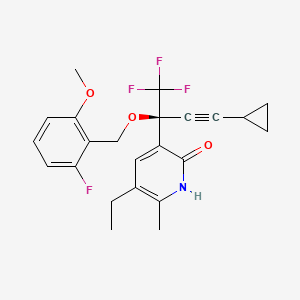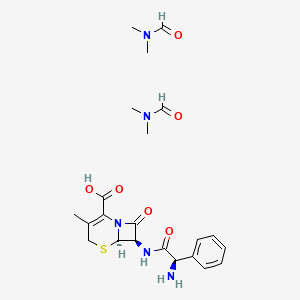
Cephalexin di-dimethylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cephalexin di-dimethylformamide is a compound that combines cephalexin, a first-generation cephalosporin antibiotic, with dimethylformamide, a solvent commonly used in organic chemistry. Cephalexin is known for its effectiveness against a variety of bacterial infections, while dimethylformamide is used to enhance the solubility and stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cephalexin di-dimethylformamide involves the reaction of cephalexin with dimethylformamide under controlled conditions. The process typically includes:
Dissolution: Cephalexin is dissolved in dimethylformamide.
Reaction: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Cephalexin di-dimethylformamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cephalexin di-dimethylformamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Explored for its potential in treating bacterial infections, especially in cases where enhanced solubility and stability are required.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Cephalexin di-dimethylformamide exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: A first-generation cephalosporin antibiotic.
Dimethylformamide: A solvent used in organic chemistry.
Cefadroxil: Another first-generation cephalosporin with similar antibacterial properties
Uniqueness
Cephalexin di-dimethylformamide is unique due to its combination of cephalexin’s antibacterial properties with the solubility-enhancing effects of dimethylformamide. This makes it particularly useful in research and pharmaceutical applications where enhanced solubility and stability are crucial .
Properties
CAS No. |
39754-02-4 |
|---|---|
Molecular Formula |
C22H31N5O6S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N-dimethylformamide |
InChI |
InChI=1S/C16H17N3O4S.2C3H7NO/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;2*1-4(2)3-5/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);2*3H,1-2H3/t10-,11-,15-;;/m1../s1 |
InChI Key |
YBXKLAPBAGZWTL-OEDJVVDHSA-N |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O.CN(C)C=O.CN(C)C=O |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.CN(C)C=O.CN(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


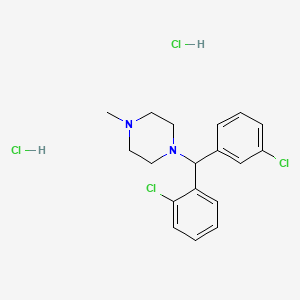
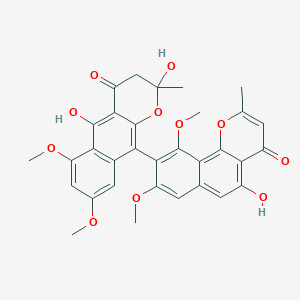
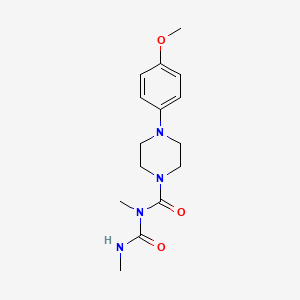
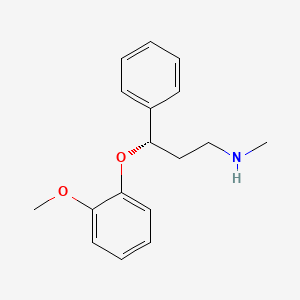

![[(3S,3aR,6S,6aS)-3-[3-(2,4-dichlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773743.png)
